ETHYL (5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Description
ETHYL (5Z)-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-METHYLBENZAMIDO)-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE (hereafter referred to as Compound A) is a structurally complex molecule featuring a thiophene-3-carboxylate ester core with fused substituents. Key structural elements include:
- A Z-configured methylidene group bridging the thiophene ring and a 6-methoxy-1,3-benzodioxole moiety.
- A 4-methylbenzamido group at the 2-position of the thiophene ring.
- An oxo group at the 4-position, contributing to the compound’s electron-deficient character.
The molecular conformation and crystal packing of Compound A have likely been resolved using crystallographic tools such as SHELXL for refinement and ORTEP for anisotropic displacement ellipsoid visualization . Structure validation protocols, including checks for geometric plausibility and intermolecular interactions, would align with methods described in modern crystallographic standards .
Properties
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylbenzoyl)iminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7S/c1-4-30-24(28)20-21(26)19(10-15-9-17-18(32-12-31-17)11-16(15)29-3)33-23(20)25-22(27)14-7-5-13(2)6-8-14/h5-11,26H,4,12H2,1-3H3/b19-10-,25-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJJIYYRYIMBPO-NLFSUFDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC3=C(C=C2OC)OCO3)SC1=NC(=O)C4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC3=C(C=C2OC)OCO3)/SC1=NC(=O)C4=CC=C(C=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5Z)-5-[(6-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylbenzamido)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and the implications of its structural components.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key structural features include:
- A benzodioxole moiety, which is known for its diverse biological activities.
- A thiophene ring, which is significant in various pharmacological applications.
Table 1: Structural Components
| Component | Description |
|---|---|
| Benzodioxole | Contains methoxy group enhancing lipophilicity |
| Thiophene | Contributes to biological activity |
| Carboxylate Group | Involved in binding interactions |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds derived from thiophenes have been shown to inhibit tumor growth in various cell lines.
In a comparative study of related thiazolidinone derivatives, some exhibited IC50 values as low as 0.028 μM against specific protein kinases associated with cancer progression . This suggests that the compound may similarly target these pathways.
The proposed mechanism involves the inhibition of key protein kinases such as:
- DYRK1A : Involved in cell cycle regulation and differentiation.
- GSK3α/β : Plays a role in various signaling pathways including Wnt signaling.
These targets are crucial for the proliferation and survival of cancer cells. The inhibition of these kinases by the compound could lead to reduced cell viability and increased apoptosis in cancerous cells.
Anti-inflammatory Effects
Compounds containing benzodioxole structures have been reported to possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby offering therapeutic potential for conditions such as arthritis and other inflammatory diseases.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing libraries of thiazolidinones found that derivatives similar to this compound demonstrated promising activity against multiple tumor cell lines. The synthesis involved microwave-assisted methods which enhanced yield and purity .
Study 2: Structure Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) highlighted that modifications to the benzodioxole moiety significantly affected biological activity. Substituents on the phenolic ring were found to enhance potency against specific kinases, suggesting that fine-tuning these groups could lead to more effective therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl (5Z)-5-[(6-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylbenzamido)-4-oxo-4,5-dihydrothiophene-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of thiazolidinones have been shown to inhibit specific protein kinases involved in cancer cell proliferation. The compound's structure allows it to interact with targets such as DYRK1A and GSK3α/β, leading to potential therapeutic effects against various cancer types .
Anti-inflammatory Effects
The compound's structural motifs suggest potential anti-inflammatory properties, which are common among thiazolidinone derivatives. Research indicates that similar compounds can modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yields and reduces reaction times compared to traditional methods .
Structure Activity Relationship
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzodioxole and thiophene rings can significantly affect its potency against selected biological targets. For example, substituents that enhance electron density on the aromatic systems may improve binding affinity to target proteins .
Inhibition of Protein Kinases
A study focused on a series of thiazolidinone derivatives demonstrated that specific modifications led to enhanced inhibition of DYRK1A with IC50 values as low as 0.028 μM for some analogs. This highlights the potential of ethyl (5Z)-5... in developing selective kinase inhibitors .
Antitumor Activity in Cell Lines
In vitro studies using various tumor cell lines have shown that compounds derived from similar scaffolds exhibit significant cytotoxicity, suggesting that ethyl (5Z)-5... could be developed into a lead compound for further antitumor drug development .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by three primary structural domains:
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Thiophene-4-one core : Susceptible to nucleophilic attack at the carbonyl group and redox reactions.
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Benzodioxole-methoxy moiety : Prone to electrophilic substitution and oxidative ring-opening under acidic conditions.
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4-Methylbenzamido group : Participates in hydrolysis (amide bond cleavage) and hydrogen-bonding interactions.
Step 1: Thiophene Core Formation
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Knoevenagel Condensation : A thiophene-4-one scaffold is generated via base-catalyzed condensation of ethyl acetoacetate with a substituted benzaldehyde derivative .
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Mechanism :
Step 2: Amide Bond Formation
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Schotten-Baumann Reaction : The 4-methylbenzamido group is introduced via acylation of the amino-thiophene intermediate using 4-methylbenzoyl chloride .
Step 3: Methylidenation
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Aldol-like Condensation : The benzodioxole-methylidene group is appended via a dehydrative coupling reaction, facilitated by acetic acid .
Thiophene-4-one Core
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (RMgX) | Alcohol derivatives at C4 | |
| Oxidation | KMnO₄ (acidic) | Sulfone or sulfoxide derivatives |
Benzodioxole-Methoxy Group
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro derivatives at C4/C7 | |
| Oxidative Ring-Opening | H₂O₂/Fe²⁺ | Catechol derivatives |
4-Methylbenzamido Group
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | HCl (6M, reflux) | Carboxylic acid + aniline | |
| Reductive Cleavage | LiAlH₄ | Amine derivative |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzodioxole ring, forming quinone methide intermediates .
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Hydrolytic Degradation : Under alkaline conditions (pH > 10), the thiophene-4-one ring undergoes ring-opening via hydroxide attack at C4 .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Difference | Key Observation | Reference |
|---|---|---|---|
| Chlorophenylamino substitution | Higher electrophilicity at thiophene C5 | Accelerates nucleophilic addition | |
| Methoxy-2-oxoethoxy side chain | Enhanced solubility in polar aprotic solvents | Stabilizes enolate intermediates |
Catalytic and Stereochemical Considerations
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Z-Configuration Stability : The (5Z)-methylidene group exhibits restricted rotation, favoring a planar conformation that enhances π-stacking interactions.
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Acid-Catalyzed Tautomerism : The thiophene-4-one core undergoes keto-enol tautomerism in DMSO-d₆, confirmed by ¹H NMR coupling patterns .
Industrial and Pharmacological Implications
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Synthetic Methodology: Compound A’s synthesis likely involves multi-step reactions, including condensation for the methylidene bridge and amidation for the benzamido group. Thiophene-B, a simpler analog, lacks the benzodioxole moiety, reducing steric challenges during synthesis.
Structural Nuances: The Z-configuration of Compound A’s methylidene group distinguishes it from E-configured analogs, influencing π-π stacking and dipole interactions in crystal lattices .
Crystallographic Insights :
- Compound A’s refinement via SHELXL ensures high precision in bond-length and angle determination, critical for validating its strained geometry .
- Thiophene-B’s simpler structure allows faster structure solution using SHELXS, whereas Compound A’s complexity necessitates iterative refinement .
Functional Implications :
- The 4-oxo group in Compound A may act as a hydrogen-bond acceptor, a feature absent in pimobendan but common in kinase inhibitors.
- Thiophene-B’s acetylated amine group improves metabolic stability compared to Compound A’s benzamido linkage.
Q & A
Q. What synthetic methodologies are reported for preparing this compound and its derivatives?
The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides and oxo-compounds. A general protocol involves refluxing precursors (e.g., thiosemicarbazide, chloroacetic acid, sodium acetate) in a DMF/acetic acid mixture, followed by recrystallization . Modifications to substituents (e.g., methoxy or benzodioxol groups) require tailored oxo-compounds and controlled stoichiometry to avoid side reactions. Evidence from analogous thiophene-carboxylate syntheses highlights the importance of Z/E isomer control during the formation of the methylidene group .
Q. How can the purity and structural integrity of this compound be validated?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for validation . X-ray crystallography is critical for confirming stereochemistry (e.g., Z-configuration of the methylidene group) and hydrogen-bonding networks, as demonstrated in related ethyl carboxylate derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, should resolve signals from the benzodioxol, thiophene, and benzamide moieties .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic properties of this compound?
Density functional theory (DFT) studies, employing software like Gaussian with B3LYP/6-31G(d) basis sets, can model the compound’s frontier molecular orbitals (FMOs), electrostatic potential (ESP), and nonlinear optical (NLO) properties. These studies correlate experimental data (e.g., X-ray bond lengths) with computed geometries to validate electronic interactions, such as conjugation in the thiophene-carboxylate system .
Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes?
Discrepancies in stereoisomer ratios (e.g., Z vs. E configurations) arise from solvent polarity and reaction kinetics. Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of configuration, as shown in studies of structurally similar ethyl carboxylates . Pairing SCXRD with Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformers .
Q. What strategies mitigate side reactions during functionalization of the benzodioxol moiety?
Protecting-group chemistry (e.g., acetylation of hydroxyl groups) is essential for regioselective modifications. For example, methoxy group installation on the benzodioxol ring requires anhydrous conditions to prevent hydrolysis, as observed in analogous syntheses . Microwave-assisted synthesis may enhance reaction efficiency and reduce byproduct formation .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should assess degradation pathways. The benzodioxol and thiophene rings are prone to oxidative cleavage under acidic conditions, necessitating pH-controlled buffers during biological assays. Mass spectrometry (MS) and infrared (IR) spectroscopy track degradation products, such as free carboxylic acids or sulfonic derivatives .
Methodological Challenges
Q. What techniques optimize the compound’s solubility for in vitro assays?
Co-solvent systems (e.g., DMSO:water gradients) or micellar encapsulation improve aqueous solubility. Solubility parameters (Hansen solubility parameters) derived from DFT calculations guide solvent selection . For hydrophobic domains like the 4-methylbenzamide group, β-cyclodextrin inclusion complexes enhance bioavailability .
Q. How are stereochemical assignments validated in absence of crystallographic data?
Circular dichroism (CD) spectroscopy and NOESY NMR experiments distinguish Z/E isomers. For example, NOE correlations between the benzodioxol methylidene proton and thiophene carbonyl oxygen confirm the Z-configuration .
Q. What analytical workflows reconcile discrepancies between computational and experimental spectral data?
Hybrid workflows integrate DFT-predicted IR/Raman spectra with experimental data, adjusting for solvent effects and anharmonicity. For instance, scaling factors (0.96–0.98) correct DFT-calculated vibrational frequencies to match experimental FTIR peaks .
Biological Evaluation
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets) assess the compound’s pharmacophore compatibility. The thiophene-4-one scaffold shows precedent in anti-inflammatory and antimicrobial studies, but cytotoxicity must be evaluated via MTT assays on HEK-293 or HepG2 cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
